molecular formula C12H18N4O B8665109 9H-Purine, 6-(heptyloxy)- CAS No. 62134-32-1

9H-Purine, 6-(heptyloxy)-

Cat. No.: B8665109
CAS No.: 62134-32-1
M. Wt: 234.30 g/mol
InChI Key: ATKMTEHDPYMKBD-UHFFFAOYSA-N
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Description

9H-Purine, 6-(heptyloxy)- is a chemical compound belonging to the class of purine derivatives. Purines are a fundamental structural component of numerous biological molecules, including nucleotides, and their synthetic analogues are a significant area of investigation in medicinal chemistry . This compound features a heptyloxy chain at the 6-position of the purine ring system, a modification that is explored for its influence on the molecule's biological activity and physicochemical properties. Research into structurally similar 5- and 6-substituted purine and uracil analogues has demonstrated a wide spectrum of potential biological activities, underscoring the research value of this chemical scaffold . These activities can include antiviral effects against viruses such as the human immunodeficiency virus (HIV) and herpes family viruses, as well as antibacterial and potential anticancer properties . The mechanism of action for such compounds can vary; some act as nucleoside inhibitors that are incorporated into growing nucleic acid chains, while others function as non-nucleoside inhibitors that bind allosterically to viral polymerases or other target enzymes . The specific heptyloxy substitution may contribute to modulating the compound's lipophilicity and its interaction with cellular membranes or enzymatic pockets . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules and as a tool compound in biochemical assays to study purine-mediated processes. Its applications are primarily within the fields of organic synthesis, medicinal chemistry, and pharmacology research for the development of new therapeutic agents. This product is intended for research and manufacturing purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62134-32-1

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

6-heptoxy-7H-purine

InChI

InChI=1S/C12H18N4O/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16)

InChI Key

ATKMTEHDPYMKBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=NC=NC2=C1NC=N2

Origin of Product

United States

Preparation Methods

Solubility Limitations

9H-Purine, 6-(heptyloxy)- exhibits poor solubility in aqueous media due to its hydrophobic heptyl chain. Strategies to improve solubility include:

  • Introduction of hydrophilic groups : Adding polyethylene glycol (PEG) tags at the N-9 position enhances water solubility without compromising activity.

  • Salt formation : Conversion to hydrochloride salts increases polarity, though this may alter biological activity.

Regioselectivity Control

Competing alkylation at N-9 remains a persistent issue. Solutions include:

  • Protective groups : Temporary protection of N-9 with tert-butoxycarbonyl (Boc) groups during C-6 substitution.

  • Microwave assistance : Shortening reaction times to 30 minutes using microwave irradiation at 100°C reduces side reactions .

Scientific Research Applications

9H-Purine, 6-(heptyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving purine metabolism.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines for various industrial applications.

Mechanism of Action

The mechanism of action of 9H-Purine, 6-(heptyloxy)- involves its interaction with specific molecular targets, primarily enzymes involved in purine metabolism. It can act as an inhibitor or modulator of these enzymes, thereby affecting the synthesis and degradation of nucleotides. The heptyloxy group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 9H-Purine, 6-(heptyloxy)- with structurally or functionally analogous purine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Substituent Type and Position

Compound Substituent at 6-Position Key Features
9H-Purine, 6-(heptyloxy)- Heptyloxy (C₇H₁₅O-) Long alkyl chain enhances lipophilicity; hypothesized to improve receptor affinity in anticonvulsant studies .
6-(Benzylsulfanyl)-9H-purine Benzylsulfanyl (C₆H₅CH₂S-) Sulfur atom enables charge-transfer complex formation with iodine; exhibits potent antithyroid activity (Kc = 0.39) .
6-(4-Trifluoromethoxy)phenyl-9H-purine Aryl (CF₃O-C₆H₄-) Trifluoromethoxy group enhances electronic effects; antitumor activity via smoothened antagonism (IC₅₀ ~ nM range) .
6-Chloro-9H-purine Chloro (Cl) Electrophilic halogen facilitates nucleophilic substitution reactions; common intermediate in drug synthesis .

Key Insight : Alkoxy chains (e.g., heptyloxy) prioritize lipophilicity and membrane permeability, while sulfanyl or halogen substituents enable distinct chemical interactions (e.g., charge transfer, covalent binding).

Physicochemical Properties

Compound logP (Calculated) Molecular Weight (g/mol) Melting Point (°C)
9H-Purine, 6-(heptyloxy)- ~4.5 (estimated) 279.35 Not reported
6-(Benzylsulfanyl)-9H-purine 3.2 258.34 126–128
6-(4-Trifluoromethoxy)phenyl-9H-purine 4.1 393.37 147–149
9H-Purine (unsubstituted) -0.47 120.11 214–216

Q & A

Q. What synthetic methodologies are commonly employed to introduce alkoxy groups (e.g., heptyloxy) at the 6-position of 9H-purine?

  • Methodological Answer : The heptyloxy group can be introduced via nucleophilic substitution reactions using 9H-purine derivatives (e.g., 6-chloro-9H-purine) as precursors. For example, reacting 6-chloro-9H-purine with heptanol under alkaline conditions (e.g., NaH or KOH) facilitates substitution . Alternatively, Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD) can achieve stereospecific etherification. Validate intermediate purity using thin-layer chromatography (TLC) and characterize final products via 1^1H/13^13C NMR to confirm substitution at the 6-position .

Q. How can researchers verify the purity and structural identity of 6-(heptyloxy)-9H-purine?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • NMR : Analyze 1^1H NMR for the heptyloxy chain’s characteristic peaks (e.g., -OCH2_2- at δ 3.8–4.2 ppm and alkyl protons at δ 1.2–1.6 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak (e.g., C12_{12}H20_{20}N4_4O1_1) and fragmentation patterns.
  • HPLC : Assess purity (>98%) with a C18 column and UV detection at 260 nm (purine absorbance) .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the lipophilicity of 6-(heptyloxy)-9H-purine compared to shorter-chain analogs?

  • Methodological Answer :
  • LogP Measurement : Use shake-flask partitioning (octanol/water system) or reverse-phase HPLC with a calibrated retention time vs. logP curve.
  • Chromatographic Retention Indices : Compare retention times on C18 columns to known standards (e.g., 6-methoxy or 6-butoxy analogs) .
  • Computational Modeling : Employ software like MarvinSketch or COSMO-RS to predict logP and validate against experimental data .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation, ΔfH°) for 6-substituted purines?

  • Methodological Answer :
  • Cross-Referencing : Compare data from NIST Chemistry WebBook (e.g., ΔfH° for 9H-purine: -36.8 kJ/mol ) with recent studies.
  • Calorimetric Validation : Use differential scanning calorimetry (DSC) to measure ΔfH° under controlled conditions.
  • Error Analysis : Assess solvent purity, calibration standards, and experimental protocols used in conflicting studies .

Q. What strategies are recommended for elucidating the mechanism of enzyme inhibition by 6-(heptyloxy)-9H-purine?

  • Methodological Answer :
  • Kinetic Assays : Determine IC50_{50} values via enzyme activity assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Docking Studies : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., purine nucleoside phosphorylase).
  • Comparative Analysis : Benchmark against structurally similar inhibitors (e.g., azathioprine, a 6-thio analog with known immunosuppressive action) .

Q. How does the heptyloxy substituent influence the stability of 6-(heptyloxy)-9H-purine under varying storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC.
  • Stability-Indicating Methods : Use LC-MS to identify degradation products (e.g., hydrolysis to 6-hydroxy-9H-purine).
  • Optimized Storage : Recommend storage at -20°C in amber vials under inert gas (N2_2) based on azathioprine stability protocols .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for 6-alkoxy-9H-purines across literature sources?

  • Methodological Answer :
  • Solvent/Concentration Effects : Replicate experiments using deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) and standardized concentrations.
  • Referencing Internal Standards : Calibrate NMR spectra with tetramethylsilane (TMS) or residual solvent peaks.
  • Collaborative Validation : Share raw data with peer labs to confirm reproducibility .

Tables for Key Data

Property 6-(Heptyloxy)-9H-Purine Reference Compound (Azathioprine)
Molecular FormulaC12_{12}H20_{20}N4_4OC9_9H7_7N7_7O2_2S
Molecular Weight236.31 g/mol277.26 g/mol
LogP (Predicted)3.2 ± 0.30.7 ± 0.2
Stability (25°C, dark)>6 months1 month

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